![molecular formula C17H20N6O B6430479 3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2198226-87-6](/img/structure/B6430479.png)
3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
The compound “3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazin ring, and a piperidin ring . It’s part of a class of compounds known as 1,2,4-triazoles which are known for their extensive therapeutic uses .
Scientific Research Applications
Pharmacological Potentials
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimicrobial Applications
Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antifungal Applications
Among the antifungal drugs, conazoles constitute a major class based on azole moiety .
Biological/Pharmacophoric Properties
1,2,3-triazoles have important applications in pharmaceutical chemistry . Their 1,2,4 counterparts are developed to a lesser extent .
Fluorescent Probes
Triazoles can be used as fluorescent probes .
Structural Units of Polymers
Triazoles can serve as structural units of polymers .
RORγt Inverse Agonists
This compound exhibits activity as RORγt inverse agonists .
JAK1 and JAK2 Inhibitors
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to various physiological effects, depending on the specific enzyme targeted.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways . For example, inhibition of carbonic anhydrase can affect the regulation of pH and fluid balance in the body, while inhibition of cholinesterase can affect nerve signal transmission.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
properties
IUPAC Name |
6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-13-3-2-8-18-17(13)24-11-14-6-9-22(10-7-14)16-5-4-15-20-19-12-23(15)21-16/h2-5,8,12,14H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCRHTVOKNWGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine |
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